Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]-
Description
The compound Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- is a structurally complex derivative of acetaldehyde (CH₃CHO) featuring a phenoxy group substituted with a nitro (-NO₂) group at position 3 and a trifluoromethyl diazirinyl (-CF₃-3H-diazirin-3-yl) group at position 3. Diazirines are widely used to crosslink biomolecules upon UV irradiation, enabling the study of protein-ligand interactions.
Properties
IUPAC Name |
2-[3-nitro-5-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O4/c11-10(12,13)9(14-15-9)6-3-7(16(18)19)5-8(4-6)20-2-1-17/h1,3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFPHQCBCKDOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC=O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477815 | |
| Record name | Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212207-96-0 | |
| Record name | Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Diazirine Moiety
The 3-(trifluoromethyl)-3H-diazirin-3-yl group is a key photoreactive component used in photoaffinity labeling and probe chemistry. Preparation methods for this diazirine moiety generally involve:
Formation of Trifluoromethyl Diazirines : Starting from suitable aromatic precursors, the trifluoromethyl diazirine group is introduced via cyclization of amidines or hydrazones with trifluoromethyl ketones or related intermediates under oxidative or photochemical conditions. This process often requires careful control of temperature and reagents to stabilize the diazirine ring, which is sensitive to harsh conditions.
Photochemical Considerations : The diazirine group is photoreactive under ultraviolet light, which is exploited in labeling applications. Thus, synthetic steps avoid premature photolysis by conducting reactions under subdued light or inert atmosphere.
Aromatic Substitution to Introduce Nitro and Phenoxy Groups
The aromatic ring bearing the nitro group and phenoxy substituent is typically prepared by:
Nitration of Phenol Derivatives : Introduction of the nitro group at the 3-position relative to the phenoxy substituent can be achieved via electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration or degradation.
Phenoxy Group Installation : The phenoxy group is introduced by nucleophilic aromatic substitution or via Williamson ether synthesis, where a phenol derivative reacts with an appropriate alkyl or aryl halide under basic conditions. In this case, the phenoxy group is linked to the acetaldehyde moiety, requiring selective protection and deprotection strategies to maintain functional group integrity.
Coupling of Acetaldehyde with the Substituted Aromatic Diazirine
The final step involves coupling acetaldehyde to the substituted aromatic diazirine:
Acetaldehyde Functionalization : Acetaldehyde can be introduced via an ether linkage or as an aldehyde substituent on the aromatic ring. This requires selective reactions such as acetal formation or direct condensation under mild acidic or basic catalysis to prevent side reactions with the diazirine group.
Use of Linkers and Protecting Groups : To facilitate coupling, linkers such as ethylene glycol derivatives or sulfonamide tags may be employed, as suggested in fluorescent tagging and photoaffinity probe synthesis literature. Protecting groups are used to shield reactive groups during multi-step synthesis.
Representative Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazirine ring formation | Amidines/hydrazones + trifluoromethyl ketones; oxidative cyclization | Sensitive to light; controlled temp needed |
| 2 | Aromatic nitration | HNO3/H2SO4 or mixed acid | Temperature control to avoid over-nitration |
| 3 | Phenoxy group introduction | Williamson ether synthesis (phenol + aryl halide), base (NaH, K2CO3) | Protecting groups may be required |
| 4 | Coupling acetaldehyde to aromatic | Acetal formation or condensation under mild acid/base catalysis | Avoid diazirine ring degradation |
Research Findings and Optimization Notes
Stability of Diazirine : The trifluoromethyl diazirine group is stable under neutral and mild basic conditions but decomposes under strong acid or heat; thus, synthetic routes are optimized to maintain mild conditions.
Photoreactivity Handling : Synthesis is conducted under low light or red light to prevent premature activation of the diazirine moiety.
Purification : Due to the sensitivity of diazirine compounds, purification is often carried out by low-temperature chromatography or crystallization techniques avoiding prolonged exposure to light or heat.
Yield and Scalability : The multi-step synthesis often results in moderate yields; however, recent advances in carbene chemistry and diazirine synthesis have improved scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Fine Chemical Intermediates
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- serves as a crucial intermediate in the synthesis of various fine chemicals. Its unique structure allows it to participate in numerous chemical reactions, making it valuable for:
- Synthesis of Pesticides : The compound is utilized as a raw material for developing novel pesticides, enhancing agricultural productivity while aiming for reduced environmental impact .
- Pharmaceuticals : It plays a role in the synthesis of pharmaceutical agents, particularly those requiring specific functional groups for biological activity . The trifluoromethyl and nitro groups are particularly important for enhancing the pharmacological properties of drug candidates.
Agrochemical Applications
The compound's structure is conducive to developing agrochemicals that target specific pests or diseases while minimizing harm to non-target organisms. Its application in creating herbicides and fungicides is notable due to its effectiveness against resistant strains of pests .
Polymer Monomers
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- can also be employed as a monomer in polymer chemistry. The incorporation of this compound into polymer chains can modify the physical and chemical properties of the resulting materials, leading to advancements in areas such as:
- Surfactants : Its use in synthesizing surfactants enhances their performance in detergents and emulsifiers, which is crucial for various industrial applications .
Case Study 1: Synthesis of Trifluoromethylated Compounds
A recent study demonstrated the successful use of acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- as a precursor for trifluoromethylated compounds. The reaction conditions were optimized to achieve high yields (up to 84%) using standard laboratory techniques .
Case Study 2: Development of Novel Pesticides
Research highlighted the development of a new class of pesticides utilizing this compound as an intermediary. Field trials indicated significant efficacy against common agricultural pests while maintaining low toxicity levels for beneficial insects .
Mechanism of Action
The mechanism of action of Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it particularly useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparison with Similar Compounds
Acetaldehyde Derivatives
- Chloral Hydrate (Trichloroacetaldehyde, CCl₃CHO): Structural Difference: Chloral hydrate replaces the phenoxy-diazirinyl-nitro substituents with three chlorine atoms. Applications: Used as a sedative and in chemical synthesis. Unlike the target compound, it lacks photolabile groups, limiting its use in dynamic biochemical studies. Reactivity: The electron-withdrawing chlorine atoms increase electrophilicity, but the absence of a diazirine eliminates photo-crosslinking utility.
Para-Nitroacetaldehyde (O₂N-C₆H₄-CHO) :
Diazirine-Containing Compounds
3-Trifluoromethyl-3-phenyldiazirine (CF₃-C₆H₅-N₂) :
- Applications: Targets plant lipid biosynthesis. The trifluoromethyl group enhances environmental persistence, while the absence of a reactive aldehyde group limits biochemical versatility.
Chemical and Physical Properties
| Property | Target Compound | Chloral Hydrate | 3-Trifluoromethyl-3-phenyldiazirine |
|---|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₃O₃ | C₂HCl₃O₂ | C₈H₅F₃N₂ |
| Key Functional Groups | CHO, NO₂, CF₃, Diazirine | CHO, Cl₃ | CF₃, Diazirine |
| Reactivity | High (electrophilic CHO, photoactive) | Moderate (Cl withdrawal) | High (photoactive) |
| Applications | Biochemical labeling | Pharmaceuticals | Proteomics |
Stability and Environmental Impact
- Target Compound : The diazirine moiety is photolabile, decomposing under UV light to generate carbenes for crosslinking. The trifluoromethyl group may increase environmental persistence.
- Chloral Hydrate: Degrades to trichloroethanol in vivo, posing toxicity risks.
- Furyloxyfen : Persists in soil due to trifluoromethyl but lacks photoreactivity.
Divergent Findings and Contradictions
- Acetaldehyde in wine forms stable derivatives (e.g., ethylidene-bridged pigments), while atmospheric acetaldehyde reacts rapidly, forming secondary pollutants like peroxyacetyl nitrate. The target compound’s stability may vary contextually, requiring specialized handling.
Biological Activity
Acetaldehyde, [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- (CAS No. 212207-96-0) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 289.1675 g/mol. The trifluoromethyl and diazirine moieties contribute to its reactivity and potential biological interactions.
Biological Activity Overview
- Reactivity with Thiol Groups :
- Photochemical Properties :
- Cellular Effects :
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of [3-nitro-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]- on human cancer cell lines. Results indicated a dose-dependent increase in cell death, attributed to oxidative damage and disruption of redox homeostasis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
Research into the mechanism of action revealed that the compound interacts with cellular thiols, leading to the formation of stable adducts. This modification was shown to inhibit key metabolic pathways within the cells.
Research Findings
- Electrophilic Character : The trifluoromethyl group enhances the electrophilic nature of the diazirine, making it a potent candidate for further investigation as a reactive probe in biological systems .
- Potential Applications : Given its ability to form covalent bonds with biomolecules, this compound could be explored for use in targeted therapies or as a tool for studying protein interactions in vivo .
Q & A
Basic: What synthetic methodologies are recommended for introducing the nitro and diazirinyl groups into aromatic acetaldehyde derivatives?
The synthesis of such derivatives typically involves sequential functionalization. For nitro group introduction, electrophilic nitration using nitric acid in sulfuric acid is common. Diazirine incorporation may proceed via cyclization of amidoxime precursors under oxidative conditions (e.g., iodine/NaOH) . A general workflow includes:
Nitration : React precursor phenols with HNO₃/H₂SO₄ at 0–5°C.
Diazirine formation : Treat amidoxime intermediates with iodine/NaOH to yield trifluoromethyl-diazirine.
Coupling : Use nucleophilic substitution (e.g., Williamson ether synthesis) to attach the modified phenoxy group to acetaldehyde.
Basic: How can spectroscopic techniques characterize the electronic structure of this compound?
Core excitation energies and cross-sections at the oxygen and carbon K-edges can be analyzed using synchrotron radiation or EELS. Theoretical methods like CVS-CCSD and CVS-CC2 with aug-cc-pVTZ basis sets predict transitions such as 1sO→π* (531.5 eV) and 1sC→σ* (287.5 eV) . Key steps:
- X-ray absorption spectroscopy (XAS) at O/C K-edges.
- Theoretical validation via multi-reference computational models.
Advanced: How do discrepancies between PTR-MS and DNPH measurements affect quantification of acetaldehyde derivatives in atmospheric studies?
Discrepancies arise from fragmentation patterns (PTR-MS) vs. derivatization efficiency (DNPH-HPLC). For the target compound, calibrate PTR-MS using synthesized standards to account for:
- Fragmentation interference (e.g., m/z 45 overlaps with other aldehydes).
- DNPH reactivity : Validate derivatization yield via LC-MS/MS.
Data from similar studies: RMA regression slopes (1.47 ± 0.09) and RMSD (0.11 ppbv) highlight method-specific biases .
Advanced: What experimental designs address contradictions in pharmacokinetic data, such as acetaldehyde peaks preceding ethanol metabolism?
Anomalies may stem from microbial acetaldehyde production or analytical artifacts. Mitigation strategies:
- Controlled microbiota studies : Use germ-free animal models.
- High-temporal-resolution sampling : Reduce measurement errors (e.g., GC-MS with <5% error).
- Replicate experiments : Address skewed data (e.g., 41% error in early time points) .
Basic: How are adsorption parameters for acetaldehyde derivatives determined in gas-phase studies?
Langmuir isotherm optimization is applied using breakthrough experiments. Key parameters:
- Adsorption capacity (qₘ) : Derived from equilibrium data.
- Best-fit optimization : Minimize residuals between experimental and simulated adsorption-desorption curves.
Example: For acetaldehyde, qₘ = 2.5 mmol/g was determined via iterative fitting .
Advanced: How can this compound be utilized in photoaffinity labeling studies?
The trifluoromethyl-diazirinyl group enables UV-induced crosslinking (300–365 nm). Methodological considerations:
- Irradiation time : Optimize to balance crosslinking efficiency (≥70%) and compound stability.
- Quenching : Add scavengers (e.g., β-mercaptoethanol) post-irradiation.
- Detection : Use fluorogenic tags or LC-MS for adduct identification.
Advanced: What statistical approaches resolve genetic variability in acetaldehyde-related metabolic studies?
Allele scoring (e.g., SNPs in ADH1B, ALDH1B) combined with multivariable regression identifies metabolic outliers. For example:
- Genetic score (0–6) : Combines ADH/ALDH alleles affecting acetaldehyde clearance.
- Covariate adjustment : Age, sex, and enzyme activity (µmol/min/mg protein) .
Basic: What toxicity assessments are critical for handling this compound in laboratory settings?
- In vitro assays : Measure IC₅₀ in hepatocyte models (e.g., HepG2).
- DNA damage : Comet assay or γ-H2AX staining.
- Exposure limits : Follow OSHA guidelines (acetaldehyde TWA: 200 ppm) .
Advanced: How do reversible acetaldehyde condensation products inform stability studies of this derivative?
Kinetic modeling tracks equilibrium between free and bound forms (e.g., with SO₂ or thiols). Key parameters:
- Rate constants (k₁, k₋₁) : Determined via stopped-flow spectroscopy.
- HPLC-MS : Quantify adducts (e.g., sulfonates) under varying pH/temperature .
Advanced: What plasma-based methods effectively degrade this compound in environmental applications?
Packed-bed dielectric barrier discharge (PBDBD) achieves 99% removal at 1000 ppmv with 5% O₂. Parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
